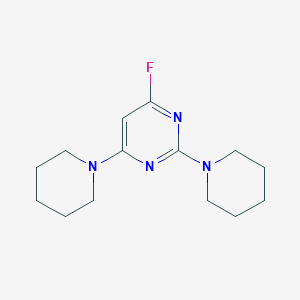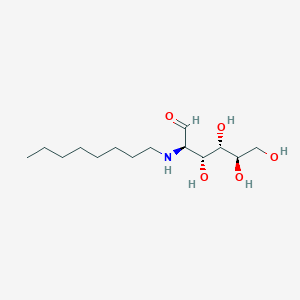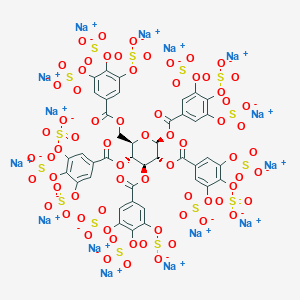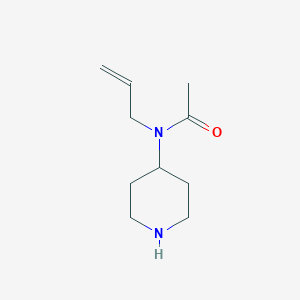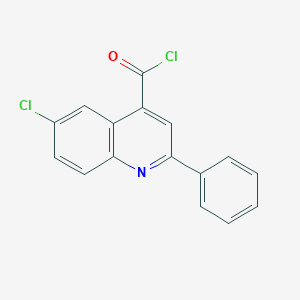
6-Chloro-2-phenylquinoline-4-carbonyl chloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 6-Chloro-2-phenylquinoline-4-carbonyl chloride often involves multistep processes, including reactions of quinoline derivatives with various reagents. For example, the synthesis of N-(2,6-dichloroquinolin-4-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamides followed by cyclization to fused naphthyridine derivatives illustrates a complex synthetic route that could be analogous to synthesizing related compounds (Kumar et al., 2015).
Molecular Structure Analysis
The molecular structure of related compounds shows a range of interactions and geometries. For instance, Khan et al. (2010) described a compound where the quinoline rings are almost planar and interlinked by weak interactions, highlighting the potential for π–π stacking and C—H⋯O interactions in structurally similar compounds (Khan et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving chloroquinoline carbonyl chloride derivatives may include fluorescence derivatization, as demonstrated by Yoshida et al. (1992), who found 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride to be a highly sensitive reagent for alcohol derivatization in chromatography (Yoshida et al., 1992). This reactivity could suggest similar applications or reactions for 6-Chloro-2-phenylquinoline-4-carbonyl chloride.
Physical Properties Analysis
The physical properties of compounds in the chloroquinoline family, such as crystal structure and phase behavior, can be crucial for understanding their stability and potential applications. Studies on related compounds, like the metastable forms of 6-chloroquinolin-2(1H)-one, provide insights into how crystal packing, hydrogen bonding, and molecular interactions influence physical properties (Luo & Sun, 2014).
Chemical Properties Analysis
The chemical properties of 6-Chloro-2-phenylquinoline-4-carbonyl chloride, including its reactivity and interactions with other molecules, can be inferred from studies on similar compounds. For example, the reactivity of 4-methylquinolines with thionyl chloride leading to dichloroquinolinones and bis(dichloroquinolyl)methyl trisulfanes suggests potential pathways for functionalization and derivatization of chloroquinoline derivatives (Al-Shaar et al., 1988).
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
6-Chloro-2-phenylquinoline-4-carbonyl chloride has been utilized in the synthesis of various novel compounds with potential pharmacological applications. For instance, it has been involved in the creation of 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones, which demonstrated significant in vivo H(1)-antihistaminic activity in guinea pigs. These compounds showed promise as prototype molecules for future development due to their comparable potency to standard antihistamines and notably lower sedation effects (Alagarsamy, V., Giridhar, R., & Yadav, M. R., 2005).
Antimalarial Activity
The compound has also been used in the synthesis of a series of 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides. These derivatives exhibited significant antimalarial activity against Plasmodium berghei in mice, showing correlation with decreasing size and electron donation of the phenyl ring substituents. The compounds were also effective against resistant strains of the parasite, demonstrating activity in primate models and pharmacokinetic properties that suggest potential for clinical trial in humans (Werbel, L. M., Cook, P. D., Elslager, E., Hung, J., Johnson, J., Kesten, S., Mcnamara, D., Ortwine, D., & Worth, D., 1986).
Gastroprotective Activity
In another study, 6-Chloro-2-phenylquinoline-4-carbonyl chloride contributed to the synthesis of 2-phenylquinoline, which was extracted from the bark of Galipea longiflora (Rutaceae) and demonstrated significant gastroprotective properties. The compound effectively inhibited the formation of ulcers induced by various models, suggesting that its mechanisms involve a reduction in gastric secretion and an increase in gastric mucus content, possibly involving the NO pathway (Zanatta, F., Gandolfi, R. B., Lemos, M., Ticona, J., Giménez, A., Clasen, B. K., Cechinel Filho, V., & de Andrade, S. F., 2009).
Inhibition of Glucose-6-Phosphatase
Furthermore, a derivative of 6-Chloro-2-phenylquinoline-4-carbonyl chloride, specifically inhibiting the glucose-6-phosphate translocating component of the glucose-6-phosphatase system, was studied for its effects on carbohydrate and lipid parameters in rats. The derivative caused a dose-dependent reduction of blood glucose levels and influenced various metabolic parameters, suggesting its potential utility in studying aspects of type 1 glycogen storage disease and modulating hepatic glucose production in type 2 diabetes (Herling, A., Burger, H., Schubert, G., Hemmerle, H., Schaefer, H., & Kramer, W., 1999).
Direcciones Futuras
Propiedades
IUPAC Name |
6-chloro-2-phenylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO/c17-11-6-7-14-12(8-11)13(16(18)20)9-15(19-14)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYJVJZXDKGVDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80612701 | |
| Record name | 6-Chloro-2-phenylquinoline-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80612701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-phenylquinoline-4-carbonyl chloride | |
CAS RN |
174636-77-2 | |
| Record name | 6-Chloro-2-phenyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174636-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-phenylquinoline-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80612701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-[(4-Chlorobenzyl)Oxy]Phenyl)Acetonitrile](/img/structure/B65326.png)
